![molecular formula C7H15NS B7872879 2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
2-[(Ethylsulfanyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylsulfanyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an ethylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylsulfanyl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and ethylthiol.
Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Procedure: Pyrrolidine is reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylsulfanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the ethylsulfanyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Ethylsulfanyl)methyl]pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
2-[(Methylsulfanyl)methyl]pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
2-[(Propylsulfanyl)methyl]pyrrolidine: Similar structure but with a propyl group instead of an ethyl group.
2-[(Butylsulfanyl)methyl]pyrrolidine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-[(Ethylsulfanyl)methyl]pyrrolidine is unique due to the specific influence of the ethylsulfanyl group on its chemical properties and reactivity. This makes it distinct from its analogs with different alkyl groups, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNQOVLTIJFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
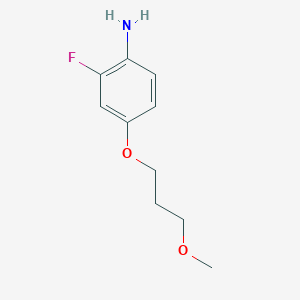
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
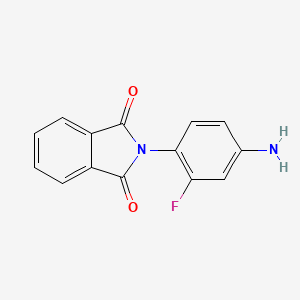

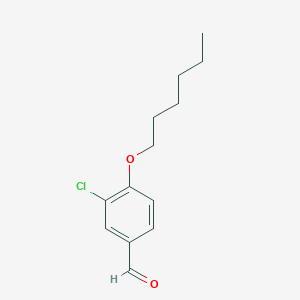
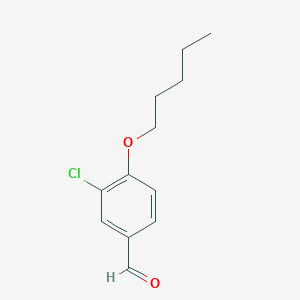
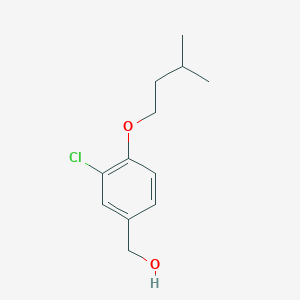
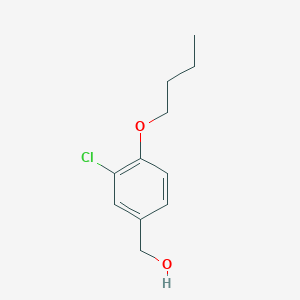

![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)

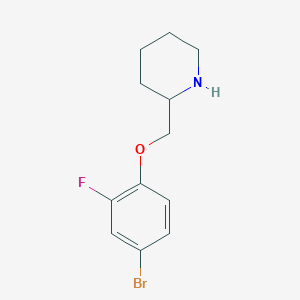
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
